![molecular formula C23H21N5O4S2 B2626977 N-(2-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 894039-42-0](/img/structure/B2626977.png)
N-(2-methoxyphenyl)-1-methyl-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide
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Overview
Description
The compound is a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in drug discovery .
Synthesis Analysis
Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Scientific Research Applications
- The compound exhibits anthelmintic efficacy against parasitic worms. For instance, it has been evaluated for its effects on Trichinella spiralis adult worms . Metabolomics analysis revealed that it up-regulates purine and pyrimidine metabolism while down-regulating sphingolipid metabolism. This antiparasitic potential could be harnessed for developing novel treatments against helminth infections.
- Similar to other compounds in its class, this molecule may possess anti-inflammatory effects. It could be investigated for its potential in treating inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory disorders .
- The compound’s chemical stability and urea linkage make it a valuable multitasking reagent. It can be employed for protecting and deprotecting amino groups in organic synthesis . Researchers can explore its utility in various synthetic pathways.
- The crystal structure of related compounds (e.g., 2-methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate) has been determined . Researchers could investigate the crystallography of this compound to understand its packing, intermolecular interactions, and solid-state properties.
Antiparasitic Activity
Anti-Inflammatory Properties
Chemoselective Reagent
Crystallography and Structural Studies
Mechanism of Action
Target of Action
The compound contains a benzothiazole moiety, which is a heterocyclic compound that is often found in drugs with various therapeutic effects . Benzothiazole derivatives have been studied for their anti-inflammatory properties , and they might act by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .
Biochemical Pathways
Benzothiazole derivatives might affect the arachidonic acid pathway by inhibiting the cyclooxygenase enzymes, which are involved in the production of prostaglandins, thromboxanes, and other inflammatory mediators .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. If it acts as an anti-inflammatory agent by inhibiting cyclooxygenase enzymes, it might reduce inflammation and pain .
Future Directions
properties
IUPAC Name |
N-(2-methoxyphenyl)-1-methyl-2-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanyl-6-oxopyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4S2/c1-13-8-9-16-18(10-13)34-22(26-16)27-19(29)12-33-23-24-11-14(21(31)28(23)2)20(30)25-15-6-4-5-7-17(15)32-3/h4-11H,12H2,1-3H3,(H,25,30)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNABWCKJOKPOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=C(C(=O)N3C)C(=O)NC4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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